molecular formula C16H19N3O5 B13395257 Rivaroxaban Impurity 4

Rivaroxaban Impurity 4

Cat. No.: B13395257
M. Wt: 333.34 g/mol
InChI Key: ZINXMVCVGXRHDV-UHFFFAOYSA-N
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Description

Rivaroxaban Impurity 4 is a byproduct formed during the synthesis of Rivaroxaban, an anticoagulant drug used to prevent and treat blood clots. This impurity is one of several that can be generated during the manufacturing process and needs to be carefully monitored and controlled to ensure the purity and efficacy of the final pharmaceutical product .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rivaroxaban Impurity 4 involves multiple steps, including the use of various reagents and catalysts. One common synthetic route involves the condensation of 4-aminophenyl-3-morpholinone with 4-nitrophenyl 5-chlorothiophene-2-carboxylate in the presence of dimethylsulfoxide (DMSO) as a solvent and triethylamine as a base . The reaction mixture is then subjected to crystallization using a combination of acetonitrile and methanol as anti-solvents to isolate the impurity .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pressure, and pH, to optimize yield and purity. High-performance liquid chromatography (HPLC) is often used to monitor the formation and separation of impurities during the manufacturing process .

Chemical Reactions Analysis

Types of Reactions

Rivaroxaban Impurity 4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and subsequent purification.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide and potassium carbonate.

Major Products Formed

The major products formed from these reactions include various derivatives of the original impurity, which can be further purified and characterized using techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

Mechanism of Action

The mechanism of action of Rivaroxaban Impurity 4 is not well-documented, as it is primarily considered a byproduct rather than an active pharmaceutical ingredient. understanding its formation and behavior is crucial for ensuring the overall safety and efficacy of Rivaroxaban. The impurity may interact with molecular targets and pathways involved in the synthesis and degradation of the parent compound .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H19N3O5

Molecular Weight

333.34 g/mol

IUPAC Name

N-[[2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]acetamide

InChI

InChI=1S/C16H19N3O5/c1-11(20)17-8-14-9-19(16(22)24-14)13-4-2-12(3-5-13)18-6-7-23-10-15(18)21/h2-5,14H,6-10H2,1H3,(H,17,20)

InChI Key

ZINXMVCVGXRHDV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC=C(C=C2)N3CCOCC3=O

Origin of Product

United States

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